molecular formula C9H8N2 B125786 5-Aminoquinoline CAS No. 146614-41-7

5-Aminoquinoline

Cat. No. B125786
M. Wt: 144.17 g/mol
InChI Key: XMIAFAKRAAMSGX-UHFFFAOYSA-N
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Patent
US06753334B2

Procedure details

To a 1 L flask under a nitrogen atmosphere, concentrated HCl (300 ml, 32%, 3.05 moles) was charged and cooled to −2 to 0° C. 5-Aminoquinoline (50 g, 0.347 moles) was then added all at once as a solid. An increase in temperature of 25° C. was observed. The suspension was again cooled to −2 to 0° C. Aqueous sodium nitrite (29 g, 0.420 moles) dissolved in water (50 ml) was added dropwise to the acidic solution through an addition funnel over a period of 1 hour at −2 to 0° C. The resulting mixture (dark-brown solution) was stirred for 1 hour at −2 to 0° C. L-Ascorbic acid (64 g, 0.363 moles) was then added in portions as a solid over a period of 1 hour at (−)2-0° C. The reaction was allowed to come to room temperature (18-20° C.) over a period of 45 minutes, then heated at 80° C. and stirred 20 minutes at this temperature. The resultant orange suspension was cooled to room temperature (18-20° C.) and water (100 ml) was added. The slurry was stirred overnight (16-17 hours) at 18-20° C., cooled to 0° C. for 1.5 hours, filtered and washed with methanol (150 ml). The product was dried to constant weight in an air tray drier at 40° C. to afford 53.8 g of 5-hydrazinoquinoline dihydrochloride as a green-brown solid (HPLC purity calculated as area percent: 98.6%, with 1.3% of oxalic acid intermediate; 66% molar yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
29 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
64 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2.[N:13]([O-])=O.[Na+].O=C1O[C@H]([C@H](CO)O)C(O)=C1O.C(O)(=O)C(O)=O>O>[ClH:1].[ClH:1].[NH:2]([C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2)[NH2:13] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C2C=CC=NC2=CC=C1
Step Four
Name
Quantity
29 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
64 g
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-1 (± 1) °C
Stirring
Type
CUSTOM
Details
The resulting mixture (dark-brown solution) was stirred for 1 hour at −2 to 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
An increase in temperature of 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was again cooled to −2 to 0° C
ADDITION
Type
ADDITION
Details
was added dropwise to the acidic solution through an addition funnel over a period of 1 hour at −2 to 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
(18-20° C.)
CUSTOM
Type
CUSTOM
Details
of 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C.
STIRRING
Type
STIRRING
Details
stirred 20 minutes at this temperature
Duration
20 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The slurry was stirred overnight (16-17 hours) at 18-20° C.
Duration
16.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol (150 ml)
CUSTOM
Type
CUSTOM
Details
The product was dried to constant weight in an air tray drier at 40° C.
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.N(N)C1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53.8 g
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.